molecular formula C7H9N3O B1268273 (4-Amino-phenyl)-urea CAS No. 21492-80-8

(4-Amino-phenyl)-urea

Cat. No.: B1268273
CAS No.: 21492-80-8
M. Wt: 151.17 g/mol
InChI Key: XVCKCCODMHCXJD-UHFFFAOYSA-N
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Description

(4-Amino-phenyl)-urea is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

(Singh et al., 2015) explored the synthesis of 4-Aminoazobenzene-derived silatranes with urea functionalities, demonstrating modest antimicrobial properties.

Agricultural Applications

(Garde-Cerdán et al., 2018) studied the effect of phenylalanine and urea foliar applications on grape volatile composition and amino acid content in vineyards.

Cytokinin-like Activity

(Ricci & Bertoletti, 2009) identified urea derivatives with cytokinin-like activity, enhancing adventitious root formation in plant studies.

Protein Studies

(Shpiruk & Khajehpour, 2013) analyzed the effect of urea on hydrophobic interactions in proteins, shedding light on protein denaturation mechanisms.

Pharmaceutical Research

(Kolb et al., 2015) discussed the therapeutic effects of 4-phenylbutyric acid in proteostasis, relevant for treating urea cycle disorders and other conditions.

Environmental Biodegradation

(Dhakar et al., 2021) examined the biodegradation of phenyl urea herbicides, specifically focusing on improving microbial degradation.

Corrosion Inhibition

(Mistry et al., 2011) evaluated the performance of triazinyl urea derivatives as corrosion inhibitors for mild steel.

Chemical Synthesis

(Gui-rong, 2002) focused on the synthesis of N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) urea compounds, showing potential cytokinin activity.

Polymerization Processes

(Makiuchi et al., 2015) synthesized a series of N-aryl-N′-pyridyl ureas to study their role in the polymerization of epoxides.

Chemical Analysis and Sensing

(Singh et al., 2016) synthesized phenyl urea and thiourea silatranes, analyzing their anion recognition properties.

Drug Development

(Sadeghian-Rizi et al., 2018) synthesized diaryl urea derivatives with quinoxalindione moiety, noting their potential pharmaceutical applications.

Medical Research

(Qi et al., 2004) investigated sodium 4-phenylbutyrate's neuroprotective effects, suggesting its potential in stroke treatment.

Safety and Hazards

When handling “(4-Amino-phenyl)-urea”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

(4-Amino-phenyl)-urea plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with glycosyltransferases, enzymes responsible for attaching sugars to other molecules. These interactions are essential for studying glycosylation processes and enzyme-substrate interactions . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues can also be influenced by its interactions with binding proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

(4-aminophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCKCCODMHCXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328243
Record name (4-aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21492-80-8
Record name (4-aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminophenyl)urea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.